(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid
Description
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative featuring a benzo[b]thiophene core substituted with a trifluoromethyl (-CF₃) group at the 7-position and a boronic acid (-B(OH)₂) moiety at the 2-position. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the acidity of the boronic acid group, making it a reactive partner in Suzuki-Miyaura cross-coupling reactions . Additionally, benzo[b]thiophene-containing boronic acids have demonstrated inhibitory activity against metallo-β-lactamases (MBLs), enzymes associated with bacterial antibiotic resistance, with IC₅₀ values ranging from 30–70 µM .
Properties
IUPAC Name |
[7-(trifluoromethyl)-1-benzothiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3O2S/c11-9(12,13)6-3-1-2-5-4-7(10(14)15)16-8(5)6/h1-4,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJBSWXQQEIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Benzo[b]thiophene Ring: The benzo[b]thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Boronic Acid Functionalization:
Chemical Reactions Analysis
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[b]thiophen-2-ylboronic Acid Derivatives
Reactivity in Cross-Coupling Reactions
The title compound’s reactivity is superior to analogues with electron-donating groups (e.g., -OCH₃, -CH₃). For example:
- In copper-mediated trifluoromethyltelluration, this compound achieved 83% yield, outperforming benzofuran-2-ylboronic acid (66%) .
- Electron-withdrawing substituents stabilize the boronate intermediate, facilitating transmetallation in Suzuki couplings .
Physicochemical Properties
- Acidity : The -CF₃ group increases the Lewis acidity of the boronic acid, enhancing its ability to form reversible covalent bonds with biological targets (e.g., MBLs) .
- Solubility : Fluorinated derivatives generally exhibit lower aqueous solubility compared to hydroxyl- or methoxy-substituted analogues, necessitating formulation optimization for in vivo applications .
Biological Activity
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound is characterized by its trifluoromethyl group, which enhances its electronic properties and biological activity. Research into its biological activity has revealed promising results, particularly in anticancer and antimicrobial applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 246.02 g/mol. The trifluoromethyl group contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate cancer cells. For example, treatment with similar boronic compounds led to a decrease in cell viability to 33% and 44% for cancer cells, while healthy cells maintained viability rates of 71% and 95% respectively at a concentration of 5 µM .
- It has been identified as a potential inhibitor of topoisomerase IIα (TOP2A), which plays a critical role in cancer cell proliferation and metastasis .
- Antimicrobial Properties :
- Antioxidant Activity :
Anticancer Studies
A study involving SW620 tumor organoid models demonstrated that this compound effectively inhibits the invasive potential of these cells. The compound was shown to downregulate vimentin and upregulate E-cadherin, key markers associated with epithelial-mesenchymal transition (EMT), which is critical in cancer metastasis .
| Compound | IC50 Value (nM) | Cell Line | Effect on Viability |
|---|---|---|---|
| 7 | 33 | Prostate Cancer | Decreased to 33% |
| B5 | 44 | Prostate Cancer | Decreased to 44% |
| Control | N/A | Healthy Cells | Maintained at 71% |
Antimicrobial Studies
In antimicrobial tests, this compound showed effective inhibition against various strains, indicating its potential use as an antimicrobial agent.
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 9 |
Q & A
Q. What is the role of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions?
This compound acts as a key reagent in forming carbon-carbon bonds via Suzuki-Miyaura coupling. Its boronic acid group reacts with aryl/heteroaryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to generate biaryl structures. Typical conditions include an inert atmosphere (N₂/Ar), temperatures of 80–100°C, and solvents like toluene or ethanol. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates during transmetallation .
Q. How is the molecular structure of this compound confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is used to verify substituent positions and boron coordination. X-ray crystallography (via SHELX refinement) resolves stereoelectronic effects from the trifluoromethyl group, while mass spectrometry confirms molecular weight. Challenges include boron’s quadrupolar broadening in NMR, which can be mitigated by using high-field instruments .
Q. What synthetic routes are commonly employed to prepare this boronic acid derivative?
Two primary methods are:
- Lithiation-Borylation : Direct lithiation of the benzo[b]thiophene precursor followed by quenching with trimethyl borate.
- Cross-Coupling : Using halogenated intermediates (e.g., 2-bromo-7-trifluoromethylbenzo[b]thiophene) with boronic esters under palladium catalysis. Optimization involves controlling temperature (–78°C for lithiation), solvent polarity (THF or Et₂O), and catalyst loading .
Advanced Research Questions
Q. How can low reaction yields due to steric hindrance from the trifluoromethyl group be mitigated in Suzuki-Miyaura couplings?
Strategies include:
- Catalyst Modification : Bulky ligands (e.g., SPhos or RuPhos) improve steric tolerance.
- Solvent Optimization : High-boiling solvents (e.g., DMF) enhance solubility.
- Microwave-Assisted Heating : Accelerates reaction kinetics, reducing decomposition risks. Evidence from analogous fluorinated systems shows that electronic effects dominate over steric hindrance when using tailored catalysts .
Q. What analytical approaches resolve contradictions in reported crystallographic data for this compound?
Discrepancies in crystal structures (e.g., bond angles or packing motifs) are addressed by:
- High-Resolution Data Collection : Synchrotron X-ray sources improve data quality.
- Refinement Software : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks.
- Computational Modeling : Density Functional Theory (DFT) compares experimental vs. theoretical geometries to identify outliers .
Q. How does the trifluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?
The trifluoromethyl group:
- Reduces Electron Density : Enhances electrophilicity at the boron center, accelerating transmetallation.
- Alters Solubility : Increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for homogeneous reactions. Comparative studies with methyl or methoxy analogs show faster coupling kinetics but lower stability under acidic conditions .
Q. What methodologies assess the compound’s bioactivity in enzyme inhibition studies?
- Kinetic Assays : Measure inhibition constants (Kᵢ) against β-lactamases or proteasomes.
- Crystallographic Binding Studies : Resolve interactions between the boronic acid group and catalytic serine residues.
- Fluorescence Quenching : Monitors conformational changes in enzymes upon inhibitor binding. Data from related benzothiophene boronic acids highlight nanomolar affinity for specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
